N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H26FN7O5S3 and its molecular weight is 667.75. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has identified derivatives similar to the compound for their antimicrobial potency. For instance, studies have synthesized novel fluorine-containing derivatives with pharmacophores and heterocyclic systems like quinazolinone and 4-thiazolidinone. These compounds demonstrated significant in vitro antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). Another study on benzothiazole derivatives as corrosion inhibitors suggests their potential application in protecting materials from microbial-induced corrosion, although this is more aligned with industrial applications (Hu et al., 2016).
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored in several studies. Some synthesized compounds showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties (Osmaniye et al., 2018). Another study focused on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting their multifaceted potential in drug development (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Chemical Properties
The compound and its related derivatives have been subjects of research focusing on synthesis methods and chemical properties. For example, electrochemical synthesis methods have been employed to create disulfides of benzothiazole derivatives, showcasing innovative approaches to synthesizing and modifying chemical structures for further research applications (Esmaili & Nematollahi, 2013). Additionally, the design and synthesis of new 1,2,4-triazole derivatives incorporating morpholine moiety as antimicrobial agents indicate the ongoing interest in developing compounds with enhanced biological activities (Sahin et al., 2012).
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O5S3/c30-20-7-9-21(10-8-20)37-25(34-35-29(37)43-18-26(38)33-28-32-23-3-1-2-4-24(23)44-28)17-31-27(39)19-5-11-22(12-6-19)45(40,41)36-13-15-42-16-14-36/h1-12H,13-18H2,(H,31,39)(H,32,33,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLHSTXVTCYUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=NC6=CC=CC=C6S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN7O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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